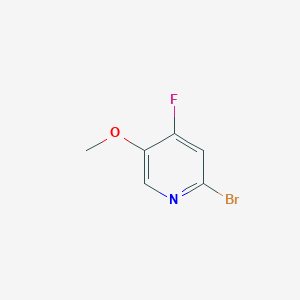

2-Bromo-4-fluoro-5-methoxypyridine

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

1256789-02-2 |

|---|---|

Molekularformel |

C6H5BrFNO |

Molekulargewicht |

206.01 g/mol |

IUPAC-Name |

2-bromo-4-fluoro-5-methoxypyridine |

InChI |

InChI=1S/C6H5BrFNO/c1-10-5-3-9-6(7)2-4(5)8/h2-3H,1H3 |

InChI-Schlüssel |

QJGXFQTUQLXNBO-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CN=C(C=C1F)Br |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 2 Bromo 4 Fluoro 5 Methoxypyridine and Analogues

Strategic Approaches to Pyridine (B92270) Ring Functionalization and Derivatization

The functionalization of the pyridine ring is a cornerstone of synthetic organic chemistry, with a vast array of methods developed to introduce substituents at specific positions. The presence of the nitrogen atom significantly influences the ring's electronic properties, making it less susceptible to electrophilic aromatic substitution compared to benzene (B151609) and directing incoming electrophiles to the 3- and 5-positions. Conversely, nucleophilic substitution is favored, particularly at the 2-, 4-, and 6-positions.

The introduction of a bromine atom at the 2-position of a pyridine ring can be achieved through several strategic approaches. One common method involves the halogenation of pyridine N-oxides. The N-oxide group activates the pyridine ring towards electrophilic attack and directs incoming halogens to the 2- and 4-positions. nih.govresearchgate.net Subsequent deoxygenation yields the desired 2-halopyridine. For instance, unsymmetrical pyridine N-oxides can undergo highly regioselective halogenation under mild conditions, providing a practical route to various 2-halo-substituted pyridines. nih.govresearchgate.net

Another powerful technique is directed ortho-metalation, where a directing group guides the deprotonation and subsequent halogenation of the adjacent position. While not directly detailed for this specific compound in the provided context, it remains a principal strategy in pyridine chemistry.

Furthermore, bromination can be accomplished on an activated pyridine ring. For example, a methoxy-substituted pyridine can be brominated to yield the corresponding bromo-methoxy-pyridine derivative. A patent describes the bromination of 2-methoxy-5-fluoropyridine to obtain 2-methoxy-3-bromo-5-fluoropyridine, illustrating a direct bromination approach on a pre-functionalized pyridine ring. google.com

Table 1: Comparison of Regioselective Bromination Strategies for Pyridine Derivatives

| Strategy | Reagents & Conditions | Typical Yields | Reference |

| Halogenation of Pyridine N-oxide | Varies (e.g., oxalyl bromide/Et3N) | Good to Excellent | researchgate.net |

| Direct Bromination | Bromine in Acetic Acid | 85-90% | nih.gov |

| Lithiation-Bromination | n-BuLi, then 1,2-dibromo-1,1,2,2-tetrachloroethane | ~62% | chemicalbook.com |

This table presents generalized data for pyridine derivatives and may not be specific to 2-Bromo-4-fluoro-5-methoxypyridine.

The incorporation of fluoro and methoxy (B1213986) groups onto a pyridine ring requires specific synthetic maneuvers. The introduction of a fluorine atom can often be accomplished via a Sandmeyer-type reaction on an aminopyridine precursor. The amino group is first converted to a diazonium salt, which is then treated with a fluoride (B91410) source, such as tetrafluoroboric acid, to install the fluorine atom. A patented process for the synthesis of 2-methoxy-3-bromo-5-fluoropyridine utilizes this approach, starting from 2-methoxy-5-aminopyridine. google.com

The methoxy group can be introduced through nucleophilic aromatic substitution, where a leaving group (such as a halogen) is displaced by a methoxide (B1231860) source, like sodium methoxide. nih.gov This is particularly effective if the leaving group is at an activated position (2-, 4-, or 6-).

Table 2: Methods for Introducing Fluoro and Methoxy Groups

| Functional Group | Method | Starting Material Example | Reagents | Reference |

| Fluoro | Diazotization-Fluorination | 2-methoxy-5-aminopyridine | Nitrous acid, Fluorinating agent (e.g., HBF4) | google.com |

| Methoxy | Nucleophilic Aromatic Substitution | 2,6-dibromo-3-aminopyridine | Sodium methoxide | nih.gov |

This table illustrates general methodologies for the introduction of functional groups onto pyridine rings.

Precursor Synthesis and Derivatization Routes to this compound

The synthesis of this compound is not explicitly detailed in a single procedure in the provided search results. However, a plausible multi-step synthesis can be constructed based on the methodologies for analogous compounds.

A logical starting point for the synthesis of this compound could be a suitably substituted aminopyridine. For instance, a synthetic route could commence with a 2-amino-4-bromo-5-methoxypyridine or a similar precursor. The amino group can then be converted to a fluoro group via the aforementioned diazotization-fluorination reaction.

A patent for the synthesis of 2-amino-4-bromopyridine (B18318) describes a method starting from 2,4-dibromopyridine-N-oxide, which undergoes ammoniation followed by reduction. google.com This highlights a potential pathway to obtain a necessary aminopyridine intermediate.

A hypothetical multi-step synthesis for this compound could involve the following sequence, pieced together from the available information:

Starting Material: A commercially available or readily synthesized dihalopyridine, for example, 2,4-dibromo-5-nitropyridine.

Introduction of the Methoxy Group: Nucleophilic aromatic substitution of the bromine at the 4-position with sodium methoxide. The nitro group would activate the ring towards this substitution.

Reduction of the Nitro Group: The nitro group would then be reduced to an amino group, for example, using iron powder in acetic acid or catalytic hydrogenation. This would yield 2-bromo-5-amino-4-methoxypyridine.

Fluorination: The amino group would be converted to a fluoro group via a Balz-Schiemann reaction (diazotization with a nitrite (B80452) source in the presence of HBF4 followed by thermal decomposition).

Alternatively, a route could begin with a methoxypyridine derivative, followed by regioselective bromination and fluorination steps. The precise sequence of these functionalization steps would be crucial for achieving the desired substitution pattern and would require careful optimization.

Optimization of Reaction Conditions and Process Efficiency in this compound Synthesis

The optimization of reaction conditions is paramount for achieving high yields and purity in the synthesis of complex molecules like this compound. Key parameters that would require optimization include:

Solvent: The choice of solvent can significantly impact reaction rates and selectivity.

Temperature: Many of the reactions involved, such as lithiation and diazotization, are highly temperature-sensitive.

Reagent Stoichiometry: The precise molar ratios of reactants are critical to maximize product formation and minimize side reactions.

Catalyst: In reactions like nucleophilic aromatic substitution or catalytic hydrogenation, the choice and loading of the catalyst are crucial.

For instance, in the synthesis of 2-bromo-4-methoxypyridine, the lithiation step is conducted at -20 °C, followed by the addition of the brominating agent at -78 °C, with the reaction then allowed to slowly warm to room temperature. chemicalbook.com These specific temperature controls are vital for the success of the reaction.

Solid-Phase Synthetic Approaches for Pyridine-Based Derivatives

Solid-phase synthesis has emerged as a powerful strategy for the generation of diverse libraries of pyridine-based derivatives, offering significant advantages over traditional solution-phase methods. wikipedia.orgcrsubscription.com This approach involves attaching a starting material to a solid support, typically a polymer bead, and then carrying out a sequence of reactions. wikipedia.org The key benefit lies in the simplification of purification, as excess reagents and byproducts can be easily removed by filtration and washing, eliminating the need for more complex liquid-liquid extraction and chromatography steps. wikipedia.orgcrsubscription.com This methodology is particularly well-suited for combinatorial chemistry, enabling the rapid production of large numbers of compounds for screening and lead optimization in drug discovery. acs.orgnih.gov

A variety of synthetic strategies have been adapted for the solid-phase synthesis of pyridines. One common approach involves the Hantzsch pyridine synthesis, which has been successfully implemented on a solid support to produce 2,3,4,5,6-pentasubstituted dihydropyridines and pyridines. acs.org In this method, a β-keto acid or a related compound is attached to the solid support, and the subsequent condensation reaction with an aldehyde and an ammonia (B1221849) source builds the pyridine ring. acs.org

Another versatile method utilizes an α,β-unsaturated carbonyl compound attached to a solid support. acs.org The synthesis proceeds through a Claisen-Schmidt reaction to form the resin-bound α,β-unsaturated ketone, followed by a Michael addition with a trimethylsilyl (B98337) enol ether to generate a 1,5-dione intermediate. acs.org Finally, cyclization with ammonium (B1175870) acetate (B1210297) yields the resin-bound pyridine. acs.org This approach allows for significant diversity as the substituents on the pentanedione core can be readily varied. acs.org

The "split-mix" or "split and pool" synthesis is a powerful combinatorial technique based on solid-phase synthesis. wikipedia.org In this method, the solid support beads are divided into multiple portions, and a different building block is added to each portion. The portions are then mixed, and the process is repeated. This strategy allows for the creation of vast libraries of compounds with a high degree of diversity. wikipedia.orgnih.gov

The choice of linker, which connects the initial molecule to the solid support, is a critical aspect of solid-phase synthesis. crsubscription.com The linker must be stable to the reaction conditions used throughout the synthesis but allow for the clean cleavage of the final product from the resin under mild conditions. crsubscription.com Aryl hydrazide linkers are one such example, known for their stability under both acidic and basic conditions and their specific cleavage under mild oxidative conditions. crsubscription.com

The following table provides a summary of key reagents and intermediates that can be utilized in the solid-phase synthesis of pyridine derivatives:

| Reagent/Intermediate | Role in Synthesis | Reference |

| β-Keto acid (resin-bound) | Starting material for Hantzsch synthesis | acs.org |

| Aldehyde | Building block in Hantzsch synthesis | acs.org |

| Ammonia/Ammonium Acetate | Nitrogen source for pyridine ring formation | acs.org |

| α,β-Unsaturated carbonyl (resin-bound) | Key intermediate for building the pyridine core | acs.org |

| Trimethylsilyl enol ether | Reactant in Michael addition to form a 1,5-dione | acs.org |

| Aryl hydrazide linker | Connects the initial molecule to the solid support | crsubscription.com |

The development of solid-phase synthetic methodologies has significantly advanced the field of medicinal chemistry by enabling the efficient and systematic preparation of large libraries of pyridine derivatives for biological screening. nih.gov

Reactivity and Mechanistic Studies of 2 Bromo 4 Fluoro 5 Methoxypyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions on 2-Bromo-4-fluoro-5-methoxypyridine

Nucleophilic aromatic substitution on the pyridine (B92270) ring is a fundamental reaction for the introduction of a wide range of functional groups. The electron-deficient nature of the pyridine ring, enhanced by the presence of halogen substituents, facilitates the attack of nucleophiles.

Regioselectivity and Site Specificity of Nucleophilic Attack on this compound

The regioselectivity of nucleophilic attack on this compound is dictated by the electronic effects of the substituents and the inherent reactivity of the pyridine ring. The pyridine nitrogen acts as a strong electron-withdrawing group, activating the C2 (ortho) and C4 (para) positions towards nucleophilic attack. This is due to the ability of the nitrogen to stabilize the negative charge in the Meisenheimer intermediate through resonance.

In the case of this compound, both the C2 and C4 positions are substituted with halogens, which are good leaving groups. The primary competition for nucleophilic attack is between the C2 position, bearing a bromine atom, and the C4 position, bearing a fluorine atom. Generally, in SNAr reactions on halosubstituted pyridines, the C4 position is kinetically favored for nucleophilic attack over the C2 position. This preference is attributed to the more effective stabilization of the negative charge in the transition state when the attack occurs at the para position relative to the ring nitrogen.

However, the nature of the nucleophile and the reaction conditions can significantly influence the regioselectivity. For instance, studies on analogous 2,4-dihalopyridines have shown that while many nucleophiles preferentially attack the C4 position, certain sterically hindered nucleophiles or specific reaction conditions can lead to substitution at the C2 position.

Influence of Halogen and Methoxy (B1213986) Substituents on SNAr Reaction Pathways

The halogen and methoxy substituents play crucial roles in modulating the reactivity and determining the pathway of SNAr reactions on this compound.

Halogen Substituents (Bromo and Fluoro): The high electronegativity of both bromine and fluorine atoms enhances the electrophilicity of the carbon atoms to which they are attached, making them susceptible to nucleophilic attack. In SNAr reactions, the carbon-fluorine bond is typically stronger than the carbon-bromine bond. However, the rate-determining step is usually the formation of the Meisenheimer complex, and the high electronegativity of fluorine makes the attached carbon more electrophilic and thus more prone to initial attack. Consequently, in many cases, fluoride (B91410) is a better leaving group than bromide in SNAr reactions. This counterintuitive "element effect" is a hallmark of SNAr mechanisms. Therefore, nucleophilic attack is generally favored at the C4 position, leading to the displacement of the fluoride ion.

Organometallic Cross-Coupling Reactions Involving this compound

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and this compound is an excellent substrate for such transformations.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) with this compound

Suzuki Coupling: The Suzuki-Miyaura coupling reaction, which involves the reaction of an organoboron compound with a halide, is a widely used method for the formation of C-C bonds. For this compound, the reaction would typically proceed with high chemoselectivity at the C2 position. This is because the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond is the initial and often rate-determining step. The C-Br bond is significantly weaker and more reactive towards oxidative addition than the C-F bond.

A representative Suzuki coupling reaction is shown below:

| Reactant A | Reactant B | Catalyst | Base | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|---|

| This compound | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 2-Aryl-4-fluoro-5-methoxypyridine | Data not available |

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of C-N bonds between an aryl halide and an amine. Similar to the Suzuki coupling, the reaction with this compound is expected to be highly chemoselective for the C-Br bond.

A typical Buchwald-Hartwig amination is depicted as follows:

| Reactant A | Reactant B | Catalyst | Ligand | Base | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|---|---|

| This compound | Amine (R₂NH) | Pd₂(dba)₃ | Xantphos | NaOtBu | Toluene | 2-(Dialkylamino)-4-fluoro-5-methoxypyridine | Data not available |

Chemoselectivity in Multi-Halogenated Pyridine Cross-Coupling Transformations

The chemoselectivity in palladium-catalyzed cross-coupling reactions of multi-halogenated pyridines is primarily governed by the relative reactivity of the carbon-halogen bonds towards oxidative addition. The established order of reactivity is C-I > C-Br > C-Cl >> C-F.

In the case of this compound, the C-Br bond at the C2 position is significantly more reactive than the C-F bond at the C4 position. This large difference in reactivity allows for highly selective functionalization at the C2 position, leaving the C-F bond intact for potential subsequent transformations. This orthogonal reactivity is a key advantage in the synthesis of complex, polysubstituted pyridine derivatives. By carefully choosing the coupling partners and reaction conditions, it is possible to selectively introduce a substituent at the C2 position via a cross-coupling reaction, and then, if desired, introduce a different substituent at the C4 position via an SNAr reaction.

Oxidative Addition Kinetics and Thermodynamics in Metal-Catalyzed Processes

The oxidative addition of the aryl halide to the low-valent metal center is a critical step in the catalytic cycle of cross-coupling reactions. The kinetics and thermodynamics of this process are influenced by several factors, including the nature of the halogen, the electronic and steric properties of the pyridine ring, and the nature of the metal catalyst and its ligands.

For this compound, the oxidative addition of the C-Br bond to a Pd(0) complex is expected to be kinetically and thermodynamically more favorable than the oxidative addition of the C-F bond. The C-Br bond is weaker and the resulting Pd(II) complex is generally more stable.

The following table summarizes the expected relative rates of oxidative addition for different carbon-halogen bonds in pyridine systems:

| Carbon-Halogen Bond | Relative Rate of Oxidative Addition to Pd(0) |

|---|---|

| C-I | Fastest |

| C-Br | Fast |

| C-Cl | Slow |

| C-F | Very Slow/Inert |

Electrophilic Aromatic Substitution on this compound

The pyridine ring is generally deactivated towards electrophilic aromatic substitution (EAS) compared to benzene (B151609), due to the electron-withdrawing effect of the nitrogen atom. The substituents on the ring—bromo, fluoro, and methoxy groups—further modulate this reactivity. The methoxy group (-OCH₃) is an activating, ortho-, para-directing group, while the halogens (bromo and fluoro) are deactivating, yet ortho-, para-directing.

In this compound, the positions available for substitution are C3 and C6.

Position C3: This position is ortho to the bromine at C2 and meta to both the fluorine at C4 and the methoxy group at C5.

Position C6: This position is ortho to the methoxy group at C5 and meta to the bromine at C2 and the fluorine at C4.

Predicted Regioselectivity for Electrophilic Aromatic Substitution:

| Electrophile (E⁺) | Predicted Major Product | Rationale |

|---|---|---|

| NO₂⁺ | 2-Bromo-4-fluoro-5-methoxy-6-nitropyridine | The methoxy group is the strongest activating group, directing ortho to its position. |

| Br⁺ | 2,6-Dibromo-4-fluoro-5-methoxypyridine | The methoxy group directs the incoming electrophile to the C6 position. |

Other Transformations and Derivatizations of the this compound Scaffold

Beyond electrophilic substitution on the ring, the functional groups of this compound offer opportunities for other transformations.

Transformations at the Methoxy Group

The methoxy group is generally stable, but it can be cleaved to reveal a hydroxyl group. This transformation is typically achieved by treatment with strong acids like hydrogen bromide (HBr) or Lewis acids such as boron tribromide (BBr₃).

O-Demethylation Reaction:

| Reagent | Product |

|---|---|

| Boron tribromide (BBr₃) | 2-Bromo-4-fluoro-5-hydroxypyridine |

This demethylation would yield 2-bromo-4-fluoro-5-hydroxypyridine, a versatile intermediate where the hydroxyl group can be further functionalized, for example, through etherification or conversion to a triflate for cross-coupling reactions.

Reactions Involving the Pyridine Nitrogen

The lone pair of electrons on the pyridine nitrogen makes it nucleophilic and basic, allowing it to react with electrophiles.

One of the most common reactions involving the pyridine nitrogen is N-oxidation. This is typically accomplished using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).

N-Oxidation Reaction:

| Reagent | Product |

|---|

The resulting N-oxide is an important intermediate. The N-oxide group significantly alters the electronic properties of the pyridine ring, making the positions ortho (C2, C6) and para (C4) to the nitrogen susceptible to nucleophilic attack. It also modifies the directing effects for subsequent electrophilic substitutions.

Computational Investigations of 2 Bromo 4 Fluoro 5 Methoxypyridine

Quantum Chemical Calculations

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are powerful tools for elucidating the fundamental electronic and structural properties of molecules. For 2-Bromo-4-fluoro-5-methoxypyridine, these methods can provide valuable insights into its behavior at the molecular level.

Electronic Structure Analysis

The electronic character of this compound is dictated by the interplay of its constituent atoms and their arrangement on the pyridine (B92270) ring.

HOMO-LUMO Energy Gaps: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic transitions. The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. For substituted pyridines, the nature and position of the substituents significantly influence this gap. For instance, in a study of 3-bromo-2-hydroxypyridine, the HOMO-LUMO gap was calculated to be -6.785 eV, indicating a potential for electron density transfer within the molecule. mdpi.com The presence of both electron-withdrawing (bromo and fluoro) and electron-donating (methoxy) groups in this compound suggests a complex electronic environment. The electron-withdrawing halogen atoms would be expected to lower both HOMO and LUMO energy levels, while the methoxy (B1213986) group would raise them. The precise HOMO-LUMO gap would depend on the balance of these effects.

Fukui Functions: Fukui functions are used in computational chemistry to predict the most likely sites for nucleophilic and electrophilic attack on a molecule. These functions are derived from changes in electron density. For a molecule like this compound, Fukui functions would help identify which of the carbon or nitrogen atoms are most susceptible to reaction. Generally, in substituted pyridines, the nitrogen atom and specific carbon atoms become reactive sites depending on the electronic nature of the substituents. chemrxiv.org

A representative table of calculated electronic properties for a similar halogenated pyridine is presented below to illustrate the type of data obtained from such calculations.

| Property | Representative Value | Description |

| HOMO Energy | -6.5 to -7.5 eV | Energy of the highest occupied molecular orbital. |

| LUMO Energy | -1.0 to -2.0 eV | Energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap | 4.5 to 5.5 eV | Indicator of chemical reactivity and stability. |

Note: These values are illustrative and based on typical DFT calculations for similar halogenated pyridine derivatives. Specific values for this compound would require dedicated computational analysis.

Prediction of Reaction Mechanisms and Transition State Analysis

Computational methods can model the pathways of chemical reactions involving this compound. By calculating the energies of reactants, products, and intermediate transition states, chemists can predict the most favorable reaction routes. For example, in nucleophilic substitution reactions, which are common for halogenated pyridines, DFT calculations can elucidate the energy barriers for the substitution of the bromine or fluorine atom. nih.gov The positions of these halogens relative to the electron-donating methoxy group and the pyridine nitrogen will influence the activation energies of these potential reactions. rsc.org

Transition state analysis would involve locating the saddle point on the potential energy surface corresponding to the highest energy barrier along the reaction coordinate. The geometry and vibrational frequencies of this transition state provide critical information about the reaction mechanism.

Molecular Modeling and Conformational Analysis

The three-dimensional structure and conformational flexibility of this compound are key to understanding its interactions with other molecules.

The methoxy group attached to the pyridine ring is not static and can rotate. Computational studies on 2-methoxypyridine (B126380) have shown the existence of different conformers, such as staggered and eclipsed forms, with varying stabilities. rsc.org For this compound, the presence of adjacent fluorine and bromo substituents would likely introduce steric hindrance, influencing the preferred orientation of the methoxy group. Molecular mechanics and DFT calculations can be employed to determine the relative energies of these conformers and the energy barriers for their interconversion. rsc.orgnih.gov This conformational analysis is crucial as the biological activity and reactivity of a molecule can be highly dependent on its preferred shape. mdpi.comnih.gov

A hypothetical conformational analysis might reveal the most stable arrangement of the methoxy group relative to the plane of the pyridine ring, as depicted in the following illustrative table.

| Conformer | Dihedral Angle (C4-C5-O-CH3) | Relative Energy (kcal/mol) |

| Anti-periplanar | ~180° | 0.0 (most stable) |

| Syn-periplanar | ~0° | 2.5 |

| Gauche | ~±60° | 1.8 |

Note: This table is a hypothetical representation of possible conformers and their relative energies. Actual values would need to be determined through specific computational modeling of this compound.

Prediction of Reactivity Profiles and Selectivity using Computational Methods

By combining the insights from electronic structure analysis and molecular modeling, a comprehensive reactivity profile for this compound can be predicted.

Computational methods can generate a molecular electrostatic potential (MEP) map, which illustrates the charge distribution on the molecule's surface. Regions of negative potential (typically around the nitrogen atom and oxygen of the methoxy group) are prone to electrophilic attack, while regions of positive potential are susceptible to nucleophilic attack. For halogenated pyridines, the carbon atoms bonded to the halogens are often electrophilic sites.

The relative reactivity of the bromo and fluoro substituents in nucleophilic substitution reactions can also be assessed. Generally, bromine is a better leaving group than fluorine. However, the electronic environment of the pyridine ring, influenced by the methoxy group, can modulate this reactivity. nih.gov Computational modeling of the reaction pathways for the substitution of each halogen would provide quantitative predictions of selectivity.

Spectroscopic Characterization Techniques for 2 Bromo 4 Fluoro 5 Methoxypyridine

Vibrational Spectroscopy Applications (FT-IR, FT-Raman) in Structural Confirmation

Vibrational spectroscopy, encompassing both FT-IR and FT-Raman techniques, serves as a powerful tool for the structural confirmation of 2-Bromo-4-fluoro-5-methoxypyridine by probing the fundamental vibrational modes of its constituent atoms. The complementary nature of these two techniques, governed by different selection rules, allows for a more complete vibrational analysis.

Assignment of Fundamental Vibrational Modes

The infrared and Raman spectra of this compound are characterized by a series of distinct absorption and scattering bands, respectively, each corresponding to a specific molecular vibration. The assignment of these bands to their respective vibrational modes is based on the comparison with characteristic group frequencies for similar substituted pyridine (B92270) and aromatic compounds.

Key vibrational modes for this compound include:

Pyridine Ring Vibrations: The characteristic stretching vibrations of the C=C and C=N bonds within the pyridine ring are expected to appear in the 1600-1400 cm⁻¹ region. The ring breathing modes, which involve the concerted expansion and contraction of the entire ring, typically give rise to strong bands in the Raman spectrum.

C-H Vibrations: The aromatic C-H stretching vibrations are anticipated in the 3100-3000 cm⁻¹ range. The in-plane and out-of-plane C-H bending vibrations are expected at lower frequencies.

C-F Vibration: The C-F stretching vibration is a strong indicator of the presence of the fluorine substituent and typically appears as a strong absorption in the IR spectrum in the 1300-1200 cm⁻¹ region.

C-Br Vibration: The C-Br stretching vibration is expected at lower wavenumbers, typically in the 700-500 cm⁻¹ range, due to the heavier mass of the bromine atom.

Methoxy (B1213986) Group Vibrations: The C-H stretching vibrations of the methyl group in the methoxy substituent are expected around 2950 cm⁻¹ and 2850 cm⁻¹. The C-O stretching vibration of the methoxy group will also give rise to a characteristic band, typically in the 1250-1000 cm⁻¹ region.

A detailed, albeit theoretical, assignment of the fundamental vibrational modes is presented in the following data table:

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |

| Aromatic C-H Stretching | 3100 - 3000 | FT-IR, FT-Raman |

| Methyl C-H Stretching | 2950 - 2850 | FT-IR, FT-Raman |

| C=C and C=N Ring Stretching | 1600 - 1400 | FT-IR, FT-Raman |

| C-F Stretching | 1300 - 1200 | FT-IR |

| C-O (Methoxy) Stretching | 1250 - 1000 | FT-IR |

| C-Br Stretching | 700 - 500 | FT-IR, FT-Raman |

Analysis of Intermolecular Interactions and Conformational States via Vibrational Spectroscopy

Subtle shifts in the positions and changes in the shapes of the vibrational bands can provide valuable insights into intermolecular interactions and the conformational states of this compound in the solid state. For instance, the presence of hydrogen bonding or other weak intermolecular forces can lead to broadening and shifting of the vibrational bands. Conformational isomers, if present, may give rise to a splitting of certain vibrational modes. A thorough analysis of the spectral features, particularly in the low-frequency region of the Raman spectrum, can reveal information about lattice vibrations and crystal packing.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Elucidation

NMR spectroscopy is an indispensable technique for the complete structural elucidation of this compound, providing detailed information about the chemical environment of each magnetically active nucleus.

¹H and ¹³C NMR Chemical Shift Analysis and Signal Assignment

The ¹H and ¹³C NMR spectra of this compound provide crucial information about the number and connectivity of hydrogen and carbon atoms in the molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the protons of the methoxy group. The chemical shifts of the aromatic protons are influenced by the electronic effects of the bromo, fluoro, and methoxy substituents. The fluorine atom will cause splitting of the adjacent proton signals due to spin-spin coupling. The methoxy group will appear as a singlet, typically in the range of 3.8-4.0 ppm.

¹³C NMR: The carbon-13 NMR spectrum will display signals for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms in the pyridine ring are significantly affected by the electronegativity and resonance effects of the substituents. The carbon atom directly bonded to the fluorine will exhibit a large one-bond C-F coupling constant.

A predicted assignment of the ¹H and ¹³C NMR signals is provided below:

Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| H-3 | 7.0 - 7.3 | d | J(H-3, F-4) = 4-6 |

| H-6 | 8.0 - 8.3 | s | |

| -OCH₃ | 3.8 - 4.0 | s |

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (ppm) | Coupling |

| C-2 | 140 - 145 | |

| C-3 | 110 - 115 | d, J(C-3, F-4) |

| C-4 | 155 - 160 | d, ¹J(C-4, F-19) |

| C-5 | 145 - 150 | |

| C-6 | 150 - 155 | |

| -OCH₃ | 55 - 60 |

¹⁹F NMR Applications in Fluorinated Pyridine Derivatives

¹⁹F NMR spectroscopy is a highly sensitive and informative technique for the characterization of fluorinated compounds like this compound. fluorine1.ru The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it readily observable. The chemical shift of the fluorine atom is highly sensitive to its electronic environment. For a fluorine atom attached to a pyridine ring, the chemical shift can be influenced by the nature and position of other substituents. fluorine1.ru Furthermore, the ¹⁹F nucleus will couple with neighboring protons, providing valuable structural information through the analysis of coupling constants. fluorine1.ru

Application of 2D NMR Techniques for Connectivity and Stereochemical Information

Two-dimensional (2D) NMR techniques are essential for the unambiguous assignment of all ¹H and ¹³C signals and for confirming the connectivity of the atoms in this compound.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling between the aromatic protons, helping to confirm their relative positions on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms, allowing for the direct assignment of the protonated carbons in the ¹³C spectrum.

The collective data from these 1D and 2D NMR experiments provides a complete and unambiguous picture of the molecular structure of this compound.

Mass Spectrometry for Molecular Ion and Fragmentation Pattern Analysis

Molecular Ion Peak:

The molecular formula for this compound is C₆H₅BrFNO. The presence of bromine is a key factor in the appearance of the molecular ion peak. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively). This isotopic distribution results in a characteristic M+2 peak, where M is the molecular ion containing ⁷⁹Br. Therefore, the mass spectrum of this compound is expected to show two prominent peaks for the molecular ion:

M+ peak: Corresponding to the molecule containing the ⁷⁹Br isotope.

M+2 peak: Corresponding to the molecule containing the ⁸¹Br isotope, with a relative intensity of approximately 97% of the M+ peak.

The nominal molecular weight of the compound with ⁷⁹Br is approximately 205 g/mol , and with ⁸¹Br is approximately 207 g/mol . Thus, the mass spectrum should exhibit a pair of peaks at m/z values corresponding to these masses, confirming the presence of one bromine atom in the molecule.

Predicted Fragmentation Pattern:

Upon electron ionization, the molecular ion of this compound would be formed, which can then undergo fragmentation. The fragmentation pathways are influenced by the stability of the resulting ions and neutral fragments. The following are plausible fragmentation patterns for this compound:

Loss of a Methyl Radical (•CH₃): A common fragmentation pathway for methoxy-substituted aromatic compounds is the cleavage of the O-CH₃ bond, leading to the loss of a methyl radical. This would result in a significant fragment ion.

[M - CH₃]⁺

Loss of Carbon Monoxide (CO): Following the initial loss of the methyl radical, the resulting ion may undergo further fragmentation, such as the loss of a neutral carbon monoxide molecule. This is a common fragmentation pattern for phenolic-type ions.

[M - CH₃ - CO]⁺

Loss of a Bromine Radical (•Br): The carbon-bromine bond is relatively weak and can undergo homolytic cleavage to release a bromine radical. This would lead to a fragment ion corresponding to the fluorinated methoxypyridine cation.

[M - Br]⁺

Loss of Hydrogen Cyanide (HCN): Pyridine rings are known to fragment via the loss of a neutral molecule of hydrogen cyanide. This would result in a five-membered ring fragment ion.

The expected major fragments and their corresponding m/z values are summarized in the table below. The relative intensities are predictions based on general fragmentation rules and may vary in an actual experiment.

| Predicted Fragment Ion | Proposed Fragmentation Pathway | m/z (for ⁷⁹Br isotope) | m/z (for ⁸¹Br isotope) |

| [C₆H₅BrFNO]⁺ | Molecular Ion (M⁺) | 205 | 207 |

| [C₅H₂BrFNO]⁺ | Loss of •CH₃ | 190 | 192 |

| [C₄H₂BrFN]⁺ | Loss of •CH₃ and CO | 162 | 164 |

| [C₆H₅FNO]⁺ | Loss of •Br | 126 | - |

It is important to reiterate that the information presented here is based on a theoretical analysis. Detailed research findings from experimental mass spectrometry would be required to confirm the exact fragmentation pattern and relative abundances of the ions for this compound.

Synthetic Applications of 2 Bromo 4 Fluoro 5 Methoxypyridine As a Building Block

Precursor to Complex Heterocyclic Systems

The strategic placement of a bromo, fluoro, and methoxy (B1213986) group on the pyridine (B92270) ring makes 2-Bromo-4-fluoro-5-methoxypyridine a highly valuable starting material for the synthesis of more complex heterocyclic structures. The bromine atom, in particular, serves as a versatile handle for various cross-coupling reactions, enabling the introduction of a wide range of substituents.

Synthesis of Polysubstituted Pyridine Derivatives

The bromine atom at the 2-position of this compound is amenable to displacement through various metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions allow for the introduction of aryl, heteroaryl, alkyl, and alkynyl groups, leading to a diverse array of polysubstituted pyridine derivatives.

While direct examples of the use of this compound in such reactions are not extensively documented in publicly available literature, the reactivity of analogous 2-bromopyridines is well-established. For instance, the lithiation of the closely related 2-bromo-4-methoxypyridine at the C-3 position, followed by the addition of an electrophile, provides a route to 2,3,4-trisubstituted pyridines. A similar reactivity pattern can be anticipated for this compound, which would allow for the regioselective introduction of a substituent at the 3-position, further expanding the diversity of accessible polysubstituted pyridines.

Table 1: Potential Cross-Coupling Reactions for the Synthesis of Polysubstituted Pyridines from this compound

| Cross-Coupling Reaction | Reagents and Conditions | Potential Product |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | 2-Aryl-4-fluoro-5-methoxypyridine |

| Stille Coupling | Organostannane, Pd catalyst | 2-Alkyl/Aryl-4-fluoro-5-methoxypyridine |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | 2-Alkynyl-4-fluoro-5-methoxypyridine |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | 2-Amino-4-fluoro-5-methoxypyridine |

Construction of Fused Ring Systems and Spirocyclic Frameworks

The functional groups present in this compound can be strategically utilized to construct more elaborate fused heterocyclic systems. For example, the bromine atom can participate in intramolecular cyclization reactions to form bicyclic structures. Following the introduction of a suitable functional group at the 3-position via lithiation, an intramolecular Heck reaction or other cyclization strategies could be employed to forge a new ring fused to the pyridine core.

The synthesis of spirocyclic frameworks containing a pyridine moiety is a challenging yet rewarding endeavor in organic synthesis. While no specific examples utilizing this compound for the construction of spirocycles have been reported, its potential as a starting material can be envisioned. A multi-step sequence involving the introduction of a tethered cyclic precursor at the 3-position, followed by a spirocyclization event, could provide access to novel spirocyclic pyridine derivatives. The development of such methodologies would be of significant interest to the medicinal and materials chemistry communities.

Role in the Synthesis of Pharmacologically Relevant Scaffolds

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. The presence of fluorine and methoxy substituents in this compound can favorably influence the pharmacokinetic and pharmacodynamic properties of target molecules, making it an attractive building block for drug discovery.

Derivatization to Advanced Chemical Intermediates with Potential Biological Relevance

The derivatization of this compound can lead to a variety of advanced chemical intermediates with potential biological activity. For instance, the hydrolysis of the methoxy group to a hydroxyl group would yield 2-bromo-4-fluoro-5-hydroxypyridine, a versatile intermediate for further functionalization. A related compound, 2-Bromo-4-hydroxy-5-methoxypyridine, has been cited in patents as a synthetic building block for pharmaceuticals, highlighting the potential of this class of compounds. frontierspecialtychemicals.com

Table 2: Potential Derivatizations of this compound for Biologically Relevant Intermediates

| Reaction | Reagent | Product | Potential Application |

| Demethylation | BBr₃ or HBr | 2-Bromo-4-fluoro-5-hydroxypyridine | Intermediate for ether and ester synthesis |

| Nucleophilic Aromatic Substitution (of Fluorine) | Various Nucleophiles | 2-Bromo-4-substituted-5-methoxypyridine | Introduction of diverse functional groups |

| Oxidation of Methoxy Group | Oxidizing Agents | Pyridinone derivatives | Access to different heterocyclic cores |

Stereoselective Synthesis of Enantiopure Pyridine Derivatives

The synthesis of enantiomerically pure pyridine derivatives is of paramount importance in drug development, as different enantiomers of a chiral drug can exhibit distinct pharmacological activities. While there is no direct literature on the use of this compound in stereoselective synthesis, its functional handles could be exploited for this purpose. For example, the introduction of a chiral auxiliary at the 3-position could direct the stereoselective transformation of another part of the molecule. Alternatively, the pyridine nitrogen can be used to coordinate to a chiral catalyst, influencing the stereochemical outcome of a reaction at a remote position. The development of such stereoselective methodologies would significantly enhance the value of this compound as a building block.

Development of Agrochemical Intermediates and Related Compounds

Fluorinated and pyridine-containing compounds play a crucial role in the agrochemical industry, with many commercial pesticides and herbicides featuring these structural motifs. The unique combination of substituents in this compound suggests its potential as a precursor for novel agrochemical agents.

A patent discloses the use of the related compound, 2-Bromo-4-hydroxy-5-methoxypyridine, in the preparation of microbiocidal picolinamide derivatives, which are useful as fungicides. frontierspecialtychemicals.com This indicates that the 2-bromo-5-methoxypyridine scaffold is a viable starting point for the development of agrochemically active compounds. By analogy, this compound could serve as a key intermediate for a new generation of pesticides, with the fluorine atom potentially enhancing their efficacy and metabolic stability. Further research into the derivatization of this compound and the biological evaluation of the resulting compounds is warranted to explore its full potential in the agrochemical sector.

Application in Material Science Research for Functional Molecule Synthesis

The strategic incorporation of fluorine atoms and substituted pyridine rings into organic molecules is a key strategy in the development of advanced functional materials. Halogenated and methoxy-substituted pyridines, in particular, serve as versatile building blocks for the synthesis of complex organic structures with tailored electronic and photophysical properties. While specific research detailing the application of this compound in material science is not extensively documented in publicly available literature, the functionalities present in this molecule suggest its potential utility in the synthesis of functional materials for organic electronics and photonics.

The presence of a bromine atom on the pyridine ring provides a reactive site for various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions are fundamental in the construction of conjugated systems, which are the cornerstone of many organic electronic materials. The fluorine and methoxy substituents on the pyridine ring can influence the electronic properties, solubility, and solid-state packing of the resulting functional molecules.

In the broader context of material science, substituted pyridines are integral components in the design of materials for a range of applications, including:

Organic Light-Emitting Diodes (OLEDs): Pyridine derivatives are frequently used in the synthesis of host materials, electron-transporting materials (ETMs), and thermally activated delayed fluorescence (TADF) emitters. The electron-deficient nature of the pyridine ring can be advantageous for facilitating electron injection and transport.

Organic Photovoltaics (OPVs): The electronic properties of pyridine-containing molecules can be tuned to optimize the energy levels of donor and acceptor materials in OPV devices, thereby improving power conversion efficiencies.

Organic Field-Effect Transistors (OFETs): The introduction of fluorine atoms can enhance the stability and performance of organic semiconductors used in OFETs.

Given the reactive handles and functional groups present in this compound, it can be postulated as a valuable precursor for the synthesis of novel functional molecules. Research in this area would likely involve its use in palladium-catalyzed cross-coupling reactions to construct larger, conjugated systems with potential applications in the aforementioned areas of organic electronics.

Hypothetical Data on Functional Molecules Synthesized from this compound

The following table is a hypothetical representation of the type of data that would be presented if research findings on the use of this compound in material science were available. The compounds and their properties are illustrative and not based on actual experimental results.

| Functional Molecule | Synthetic Route | Key Properties | Potential Application |

|---|---|---|---|

| FM-1 | Suzuki coupling with a pyreneboronic acid derivative. | Blue fluorescence, high thermal stability. | OLED emitter |

| FM-2 | Stille coupling with a distannylthiophene derivative. | Broad absorption in the visible spectrum. | OPV donor material |

| FM-3 | Sonogashira coupling with an ethynyl-fluorene derivative. | High charge carrier mobility. | OFET semiconductor |

Advanced Topics and Future Directions in 2 Bromo 4 Fluoro 5 Methoxypyridine Research

Sustainable Synthesis and Green Chemistry Approaches for Halogenated Pyridines

The chemical industry is increasingly focusing on the development of environmentally friendly processes. For halogenated pyridines, this translates to creating synthetic routes that are safer, more efficient, and generate less waste. ijarsct.co.in

Traditional methods for synthesizing substituted pyridines often involve harsh reaction conditions and the use of hazardous reagents. baranlab.org Modern approaches prioritize the use of greener alternatives. For instance, microwave-assisted organic synthesis has emerged as a powerful tool for the rapid and efficient synthesis of pyridine (B92270) derivatives. nih.gov This technique can significantly reduce reaction times and energy consumption compared to conventional heating methods. nih.gov

Another key aspect of green chemistry is the move towards transition-metal-free reactions. organic-chemistry.org The development of metal-free [3+3] annulation strategies, for example, provides a pathway to polysubstituted pyridines under mild conditions, avoiding the use of potentially toxic and expensive metal catalysts. frontierspecialtychemicals.com Research in this area aims to identify novel, environmentally benign catalysts and solvent systems that can be applied to the synthesis of complex halogenated pyridines.

The principles of green chemistry are also being quantified through various metrics to assess the environmental impact of synthetic routes. These metrics include atom economy, reaction mass efficiency, and the E-factor, which help in comparing the "greenness" of different synthetic approaches.

Flow chemistry, or continuous processing, offers significant advantages over traditional batch synthesis, particularly for the production of halogenated heterocycles. organic-chemistry.orgnih.gov This technology enables precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety. organic-chemistry.org The small reaction volumes in microreactors enhance heat and mass transfer, which is particularly beneficial for highly exothermic or hazardous reactions often associated with halogenations. organic-chemistry.orgnih.gov

The modular nature of flow chemistry systems allows for the integration of multiple reaction and purification steps into a single, automated process. nih.gov This "telescoping" of reactions minimizes manual handling and the isolation of intermediates, leading to a more efficient and streamlined workflow. organic-chemistry.org For the synthesis of halogenated pyridines, flow chemistry can facilitate the safe use of hazardous reagents and the rapid optimization of reaction conditions. organic-chemistry.org

Catalyst Development for Enhanced Selectivity and Efficiency in 2-Bromo-4-fluoro-5-methoxypyridine Transformations

The functionalization of polysubstituted pyridines like this compound often relies on catalytic cross-coupling reactions. The development of highly efficient and selective catalysts is crucial for controlling the regioselectivity of these transformations.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are widely used for the synthesis of aryl-substituted pyridines. illinois.edu Research is focused on designing novel ligands and catalyst systems that can achieve high yields and selectivity under mild reaction conditions. For instance, the chemoselective functionalization of pyridines bearing multiple halogen atoms can be achieved by carefully selecting the palladium catalyst and reaction conditions, allowing for the stepwise introduction of different substituents. illinois.edu

Furthermore, there is a growing interest in developing catalysts that can selectively activate and functionalize specific C-H bonds in the pyridine ring, offering a more direct and atom-economical approach to derivatization. researchgate.net

Exploration of Novel Reactivity Patterns and Rearrangement Mechanisms

The study of polysubstituted pyridines is revealing new and unexpected reactivity patterns and rearrangement reactions. For example, visible-light-mediated energy-transfer catalysis has been shown to facilitate novel radical migrations and rearrangements in pyridine derivatives. nih.gov These photochemical methods can lead to the formation of complex molecular architectures that are not accessible through traditional thermal reactions. nih.gov

Mechanistic studies, often supported by computational chemistry, are crucial for understanding these new transformations. nih.gov For instance, detailed investigations into the rearrangement of pyridine N-oxides have provided valuable insights into the underlying reaction pathways. researchgate.net A deeper understanding of these mechanisms will enable the rational design of new synthetic strategies for the functionalization of complex pyridines.

Integration into Automated Synthesis and High-Throughput Experimentation Platforms

The demand for large libraries of diverse pyridine derivatives for drug discovery and materials science has driven the development of automated synthesis and high-throughput experimentation (HTE) platforms. nih.govacs.org These systems utilize robotics and advanced software to perform a large number of reactions in parallel, allowing for the rapid screening of reaction conditions and the synthesis of compound libraries. nih.govacs.orgscienceintheclassroom.org

Automated platforms can significantly accelerate the discovery and optimization of new reactions for the functionalization of pyridine scaffolds. scienceintheclassroom.org For example, HTE can be used to quickly identify the optimal catalyst, solvent, and base for a particular cross-coupling reaction. manipal.edu The integration of automated synthesis with in-line analytical techniques allows for real-time reaction monitoring and optimization. mdpi.com

Advanced Computational Studies for De Novo Reaction Discovery and Optimization

Computational chemistry has become an indispensable tool in modern chemical research. Methods like Density Functional Theory (DFT) are used to study reaction mechanisms, predict the reactivity of molecules, and guide the design of new catalysts and synthetic routes. nih.gov

For polysubstituted pyridines, computational studies can provide valuable insights into their electronic structure and reactivity, helping to explain and predict regioselectivity in functionalization reactions. In silico screening of virtual compound libraries and the prediction of their properties can streamline the drug discovery process by prioritizing the synthesis of the most promising candidates. nih.gov

Furthermore, the combination of computational modeling with machine learning and artificial intelligence is paving the way for de novo reaction discovery. These approaches can analyze vast amounts of chemical data to identify novel and potentially useful chemical transformations, accelerating the pace of innovation in the synthesis of complex molecules like this compound.

Interactive Data Table: Key Research Areas and Techniques

| Research Area | Key Techniques and Approaches | Potential Impact on this compound Research |

| Sustainable Synthesis | Microwave-assisted synthesis, transition-metal-free reactions, green chemistry metrics. | Development of more environmentally friendly and cost-effective methods for the production of the target compound and its derivatives. |

| Flow Chemistry | Continuous processing, microreactors, automated multi-step synthesis. | Safer, more efficient, and scalable synthesis of this compound, with improved control over reaction conditions. |

| Catalyst Development | Palladium-catalyzed cross-coupling, selective C-H activation. | Enhanced control over the regioselective functionalization of the pyridine ring, enabling the synthesis of a wider range of derivatives. |

| Novel Reactivity | Photoredox catalysis, energy-transfer-mediated rearrangements. | Discovery of new ways to modify the structure of this compound, leading to novel compounds with unique properties. |

| Automated Synthesis | High-throughput experimentation (HTE), robotic platforms. | Rapid optimization of reaction conditions and the generation of large libraries of derivatives for screening in drug discovery and materials science. |

| Computational Studies | Density Functional Theory (DFT), in silico screening, machine learning. | Deeper understanding of the compound's reactivity, prediction of reaction outcomes, and the rational design of new synthetic routes and derivatives. |

Q & A

What are the optimal synthetic routes for preparing 2-bromo-4-fluoro-5-methoxypyridine, and how do substituent positions influence reaction efficiency?

Basic Research Focus:

The synthesis of halogenated pyridines often involves halogenation, nucleophilic substitution, or cross-coupling reactions. For this compound, a plausible route could start from a pre-functionalized pyridine core. For example:

- Fluorination : Direct fluorination via Balz-Schiemann reaction or halogen exchange using KF in polar aprotic solvents (e.g., DMF) .

- Methoxy Group Introduction : Methoxylation via SNAr (nucleophilic aromatic substitution) under basic conditions (e.g., NaOMe) at elevated temperatures.

- Bromination : Electrophilic bromination using Br₂ or NBS (N-bromosuccinimide) in the presence of Lewis acids (e.g., FeBr₃) .

Advanced Considerations:

Substituent positioning critically affects reactivity. The meta-directing nature of fluorine and ortho/para-directing effects of methoxy groups may lead to regioselectivity conflicts. Computational modeling (DFT) can predict preferred sites for electrophilic attack, while kinetic studies can resolve competing pathways .

How can cross-coupling reactions (e.g., Suzuki, Negishi) be applied to functionalize this compound, and what challenges arise from its electronic profile?

Basic Methodology:

The bromine atom in this compound serves as a handle for cross-coupling. Key steps include:

- Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dppf) for Suzuki-Miyaura couplings with aryl/heteroaryl boronic acids .

- Optimized Conditions : Mild bases (e.g., K₂CO₃), anhydrous solvents (THF, dioxane), and inert atmospheres to prevent dehalogenation.

Advanced Challenges:

- Electron-Withdrawing Effects : The fluorine and methoxy groups create an electron-deficient pyridine ring, potentially slowing oxidative addition. Electron-rich ligands (e.g., SPhos) may enhance catalytic activity.

- Competing Side Reactions : Fluorine’s electronegativity may promote undesired C-F bond cleavage under harsh conditions. Controlled temperature (60–80°C) and short reaction times are critical .

What analytical techniques are most effective for characterizing this compound, and how can contradictory spectral data be resolved?

Basic Techniques:

- NMR : ¹H/¹³C NMR for confirming substitution patterns (e.g., coupling constants for fluorine-proton interactions). ¹⁹F NMR can resolve fluorine environments .

- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion verification and isotope patterns (Br, F).

- X-ray Crystallography : For unambiguous structural confirmation if crystalline derivatives are accessible .

Data Contradictions:

Discrepancies in melting points or spectral shifts may arise from:

- Polymorphism : Crystallization conditions (solvent, temperature) altering physical properties.

- Residual Solvents : Improper drying leading to shifted ¹H NMR peaks. Lyophilization or azeotropic drying (toluene) is recommended .

How does the steric and electronic environment of this compound influence its reactivity in nucleophilic substitutions?

Basic Reactivity Profile:

- Steric Effects : The 2-bromo substituent is sterically accessible for SNAr but may hinder bulky nucleophiles.

- Electronic Effects : Fluorine’s -I effect deactivates the ring, while methoxy’s +M effect activates specific positions.

Advanced Mechanistic Insights:

- Kinetic vs. Thermodynamic Control : Methoxy’s resonance donation may favor substitution at the 6-position (para to methoxy), competing with fluorine’s deactivation. Solvent polarity (e.g., DMSO vs. toluene) can shift selectivity .

- Leaving Group Stability : Bromine’s superior leaving ability compared to fluorine facilitates sequential functionalization (e.g., Br → NH₂ via Buchwald-Hartwig amination) .

What safety and handling protocols are critical when working with this compound?

Basic Precautions:

- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact.

- Ventilation : Use fume hoods due to potential volatility and inhalation hazards .

Advanced Protocols:

- Storage : Inert atmosphere (Ar/N₂) at –20°C to prevent hydrolysis of the methoxy group.

- Waste Disposal : Halogenated waste streams, avoiding mixing with strong acids/bases to prevent HF/HBr release .

How can computational chemistry aid in predicting the reactivity and applications of this compound?

Basic Applications:

- Reactivity Prediction : DFT calculations (e.g., Gibbs free energy of transition states) to model substitution pathways.

- Electronic Properties : HOMO/LUMO analysis to assess suitability as a ligand in coordination chemistry .

Advanced Integration:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.